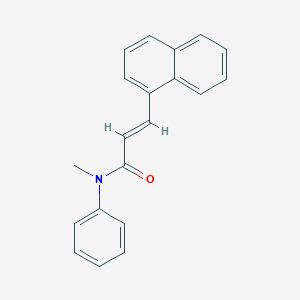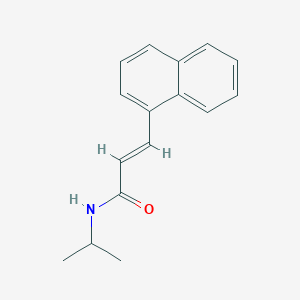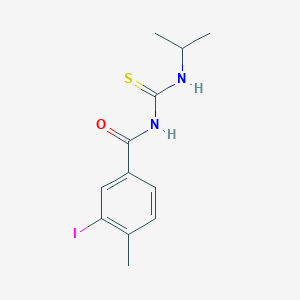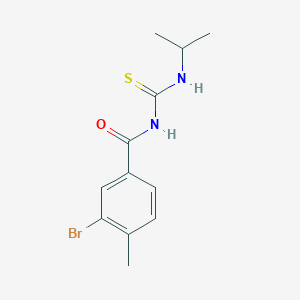![molecular formula C24H25N3O3S B319407 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B319407.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperazine derivative with a suitable leaving group on the biphenyl core.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[(4-methylpiperazin-1-yl)phenyl]acetamide: This compound shares a similar piperazine and phenyl structure but lacks the sulfonyl and biphenyl groups.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in having the piperazine group but differs in the overall structure and functional groups.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Contains a piperazine group and is used in similar research contexts but has a different core structure.
Uniqueness
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the biphenyl core provides structural rigidity and potential for π-π interactions. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H25N3O3S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-26-15-17-27(18-16-26)31(29,30)23-13-11-22(12-14-23)25-24(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-18H2,1H3,(H,25,28) |
Clave InChI |
BDJPBEGGXNSQNB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B319324.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-N-methyl-N-phenylthiourea](/img/structure/B319331.png)
![N-isopropyl-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B319332.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-isopropylthiourea](/img/structure/B319337.png)
![3-iodo-4-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319339.png)



![3-bromo-4-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319344.png)

